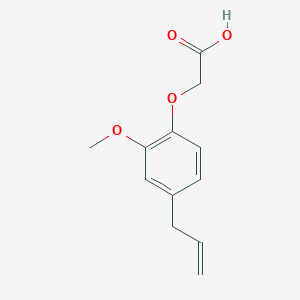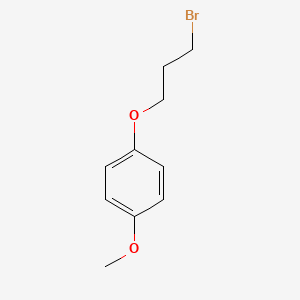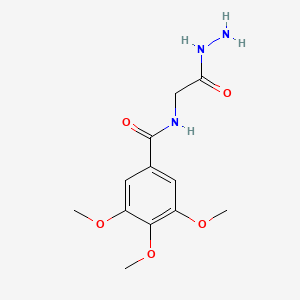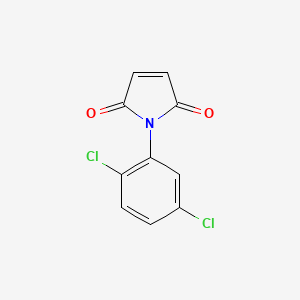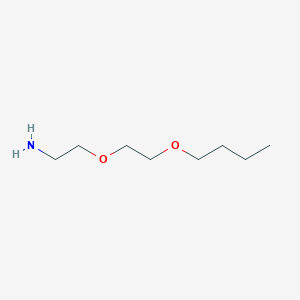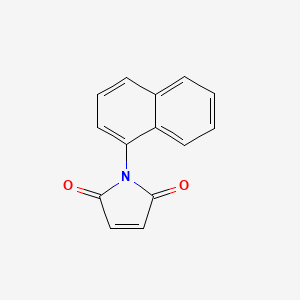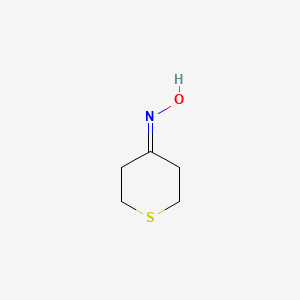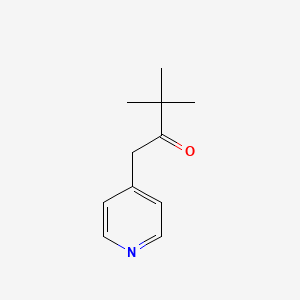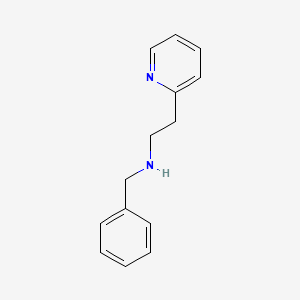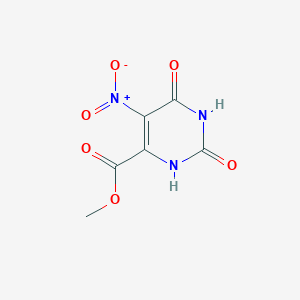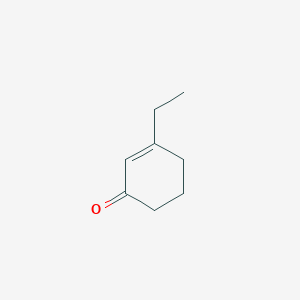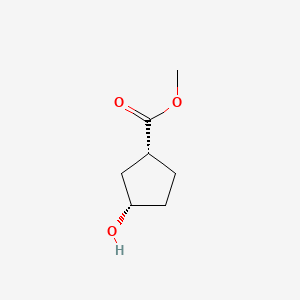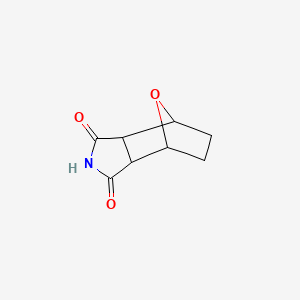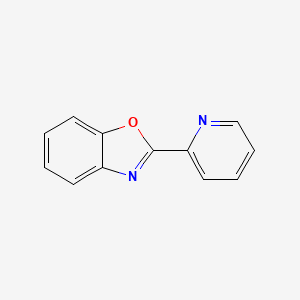
2-(2-Pyridyl)benzoxazole
概要
説明
2-(2-Pyridyl)benzoxazole is a compound that has been used in various chemical reactions . It is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
The synthesis of 2-(2-Pyridyl)benzoxazole involves the condensation of pyridine-2-carboxylic acid and 2-aminophenol . It has also been used in the preparation of various complexes with palladium and copper .
Molecular Structure Analysis
The molecular formula of 2-(2-Pyridyl)benzoxazole is C12H8N2O, with an average mass of 196.205 Da . It is a bicyclic planar molecule .
Chemical Reactions Analysis
2-(2-Pyridyl)benzoxazole has been used in the formation of active catalysts in hydrogenation reactions of alkenes and alkynes . It has also been used in the preparation of copper(II)-dipeptide complexes .
Physical And Chemical Properties Analysis
2-(2-Pyridyl)benzoxazole is a solid at 20°C . It has a melting point of 103°C and a boiling point of 150°C at 0.4 mmHg . Its maximum absorption wavelength is 302 nm in ethanol solution .
科学的研究の応用
Antimicrobial and Anticancer Activity
Specific Scientific Field
Pharmaceutical Chemistry
Summary of the Application
A series of benzoxazole analogues, including 2-(2-Pyridyl)benzoxazole, were synthesized and evaluated for their in vitro antibacterial, antifungal, and anticancer activities .
Methods of Application or Experimental Procedures
The benzoxazole compounds were synthesized and screened for their in vitro antimicrobial activity against various bacterial and fungal strains using tube dilution technique and minimum inhibitory concentration (MIC) was noted in µM . The in vitro anticancer activity was determined using the Sulforhodamine B assay .
Results or Outcomes
The study indicated that several compounds had high antimicrobial activity with MIC values comparable to ofloxacin and fluconazole . Some compounds also showed promising anticancer activity in comparison to 5-fluorouracil .
Homogeneous Catalysts in Hydrogenation of Alkenes and Alkynes
Specific Scientific Field
Catalysis and Organic Chemistry
Summary of the Application
2-(2-Pyridyl)benzoxazole was used to form palladium (ii) complexes, which acted as homogeneous catalysts in the hydrogenation of alkenes and alkynes .
Methods of Application or Experimental Procedures
Reactions of 2-(2-Pyridyl)benzoxazole with either [PdCl2(NCMe)2] or [PdClMe(COD)] produced complexes in good yields . These complexes were then used as catalysts in hydrogenation reactions .
Results or Outcomes
The complexes formed active catalysts in hydrogenation reactions of alkenes and alkynes . Hydrogenation of terminal alkenes was accompanied by isomerization to the internal isomers, while alkyne reactions involved a two-step process producing alkenes and the respective alkanes .
Copper(II)-Dipeptide Complexes
Specific Scientific Field
Bioinorganic Chemistry
Summary of the Application
2-(2-Pyridyl)benzoxazole was used to form mononuclear mixed ligand copper(II) complexes. These complexes were studied for their interaction with DNA, antioxidation, and in vitro cytotoxicity .
Methods of Application or Experimental Procedures
Two new mononuclear mixed ligand copper(II) complexes were prepared and characterized by various analytical and spectral techniques. The interactions of the complexes with DNA were investigated using multi-spectroscopic methods, viscometry, and electrochemical titration as well as molecular docking technique .
Results or Outcomes
The complexes were found to bind to calf thymus DNA (CT-DNA) through an intercalative mode. They exhibited efficient oxidative cleavage of pBR322 plasmid DNA in the presence of ascorbic acid, probably induced by •OH as reactive oxygen species. The complexes also displayed excellent antioxidant activities and were screened for their in vitro cytotoxicity against three human carcinoma cell lines .
Ruthenium Complexes
Specific Scientific Field
Catalysis and Inorganic Chemistry
Summary of the Application
2-(2-Pyridyl)benzoxazole was used to form ruthenium complexes. These complexes were evaluated as catalysts in the transfer hydrogenation of ketones .
Methods of Application or Experimental Procedures
Ruthenium complexes supported by 2-(2-pyridyl)benzoxazole ligands were synthesized and characterized. Their catalytic activities were evaluated in the transfer hydrogenation of ketones .
Results or Outcomes
Density functional theoretical calculations showed that the dipole moments of the complexes control their catalytic activities. The complexes were reported to be effective catalysts in the transfer hydrogenation of ketones .
Antifungal Activity
Summary of the Application
2-(2-Pyridyl)benzoxazole and its analogues have been evaluated for their antifungal activity .
Methods of Application or Experimental Procedures
The compounds were synthesized and their antifungal activity was tested against various fungal strains .
Results or Outcomes
The compounds displayed antifungal activity and this activity is similar to the standard drug voriconazole against Aspergillus niger .
Metallopeptide-based Chemotherapeutic Agents
Summary of the Application
2-(2-Pyridyl)benzoxazole was used to form copper(II)-dipeptide complexes. These complexes were studied for their interaction with DNA, antioxidation, and in vitro cytotoxicity . The results showed the in vitro biochemical potentials of the Cu(II)-dipeptide complexes with aromatic heterocyclic, viz. effective metallopeptide-nucleases, SOD mimics and non-platinum chemotherapeutic metallopharmaceuticals and their structure-activity relationship .
Methods of Application or Experimental Procedures
Two new mononuclear mixed ligand copper(II) complexes were prepared and characterized by various analytical and spectral techniques. The interactions of the complexes with DNA were investigated using multi-spectroscopic methods, viscometry and electrochemical titration as well as molecular docking technique .
Results or Outcomes
The complexes were found to bind to calf thymus DNA (CT-DNA) through an intercalative mode. They exhibited efficient oxidative cleavage of pBR322 plasmid DNA in the presence of ascorbic acid, probably induced by •OH as reactive oxygen species. In addition, the complexes displayed excellent antioxidant activities and were screened for their in vitro cytotoxicity against three human carcinoma cell lines .
Safety And Hazards
将来の方向性
The biochemical potentials of the copper(II)-dipeptide complexes with 2-(2-Pyridyl)benzoxazole, such as their effectiveness as metallopeptide-nucleases, SOD mimics, and non-platinum chemotherapeutic metallopharmaceuticals, suggest that they could contribute to the rational molecular design of new metallopeptide-based chemotherapeutic agents .
特性
IUPAC Name |
2-pyridin-2-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-2-7-11-9(5-1)14-12(15-11)10-6-3-4-8-13-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELSCYIRWKBEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186611 | |
| Record name | Benzoxazole, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridyl)benzoxazole | |
CAS RN |
32959-62-9 | |
| Record name | Benzoxazole, 2-(2-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032959629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoxazole, 2-(2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

